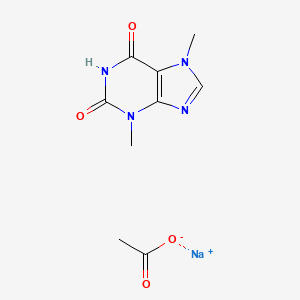
Theobromine sodium acetate
Overview
Description
Theobromine sodium acetate is a derivative of theobromine, a naturally occurring alkaloid found in cacao beans. Theobromine is chemically known as 3,7-dimethylxanthine and is structurally similar to caffeine. This compound combines the properties of theobromine with the solubility benefits of sodium acetate, making it a compound of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Theobromine sodium acetate can be synthesized through the methylation of 3-methyl xanthine disodium salt. This process involves reacting 3-methyl xanthine disodium salt with dimethyl sulfate using acetone as a solvent in the presence of sodium carbonate. The reaction is then acidified to obtain theobromine .
Industrial Production Methods
Industrial production of this compound typically involves the refinement of crude theobromine. This process includes dissolving theobromine in a liquid alkaline solution, decolorizing, filtering, adding a reducing agent, and acidifying at a controlled temperature until the desired pH is achieved. The final product is then filtered and dried .
Chemical Reactions Analysis
Types of Reactions
Theobromine sodium acetate undergoes various chemical reactions, including:
Oxidation: Theobromine can be oxidized to form xanthine derivatives.
Reduction: Reduction reactions can convert theobromine into its corresponding dihydro derivatives.
Substitution: Theobromine can undergo substitution reactions, particularly at the nitrogen atoms in its structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various xanthine derivatives, dihydro derivatives, and substituted theobromine compounds. These products have different pharmacological and industrial applications .
Scientific Research Applications
Theobromine sodium acetate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: this compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: It has been investigated for its potential therapeutic effects, including its use as a bronchodilator, vasodilator, and mild stimulant.
Industry: The compound is used in the formulation of pharmaceuticals, nutraceuticals, and as an additive in food products .
Mechanism of Action
Theobromine sodium acetate exerts its effects through several mechanisms:
Inhibition of Phosphodiesterases: This leads to an increase in cyclic AMP levels, promoting relaxation of smooth muscles.
Blockade of Adenosine Receptors: This results in increased alertness and reduced fatigue.
Stimulation of Medullary, Vagal, Vasomotor, and Respiratory Centers: This promotes bradycardia, vasoconstriction, and increased respiratory rate .
Comparison with Similar Compounds
Similar Compounds
Caffeine: Like theobromine, caffeine is a methylxanthine and has similar stimulant effects but is more potent.
Theophylline: Another xanthine derivative, theophylline is used primarily as a bronchodilator and has stronger diuretic effects than theobromine.
Xanthine: The parent compound of theobromine, xanthine is a precursor to several biologically active compounds .
Uniqueness
Theobromine sodium acetate is unique due to its combination of theobromine’s pharmacological properties with the enhanced solubility provided by sodium acetate. This makes it particularly useful in applications where solubility and bioavailability are critical .
Properties
IUPAC Name |
sodium;3,7-dimethylpurine-2,6-dione;acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2.C2H4O2.Na/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2;1-2(3)4;/h3H,1-2H3,(H,9,12,13);1H3,(H,3,4);/q;;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIPBFCVIBTJOV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CN1C=NC2=C1C(=O)NC(=O)N2C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N4NaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635637 | |
| Record name | Sodium acetate--3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6024-68-6 | |
| Record name | Sodium acetate--3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



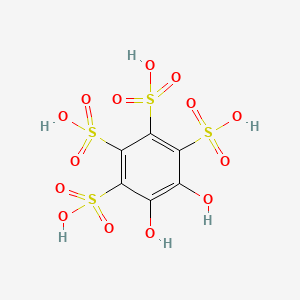
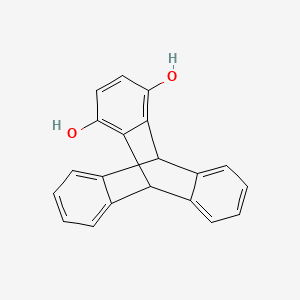
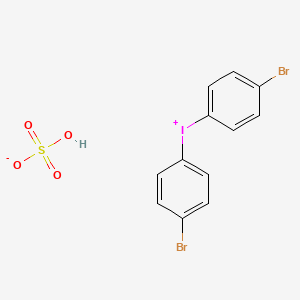
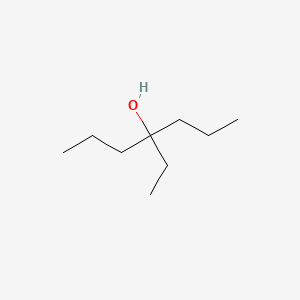
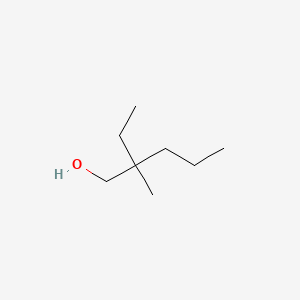
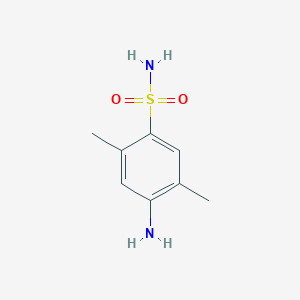
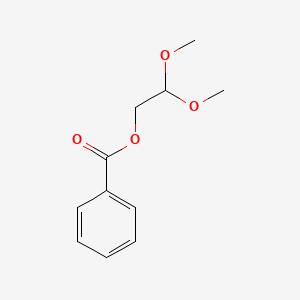


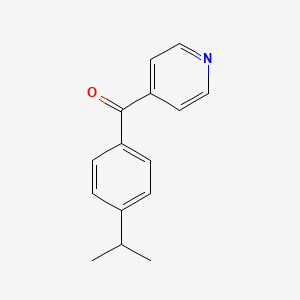

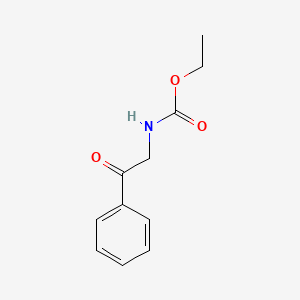
![7-Chloro-2H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B3054355.png)
